molecular formula C13H14FN3O B1438784 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1154345-08-0

2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B1438784
CAS No.: 1154345-08-0
M. Wt: 247.27 g/mol
InChI Key: KBBZWQAPDQFBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves several steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with hydroxylamine to form 3-fluorobenzamidoxime. This intermediate is then cyclized with piperidine in the presence of a dehydrating agent to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic pathways and ultimately result in the desired biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZWQAPDQFBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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